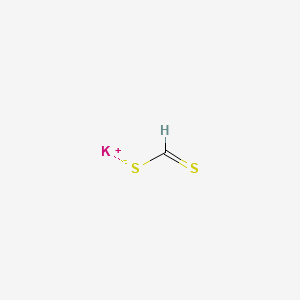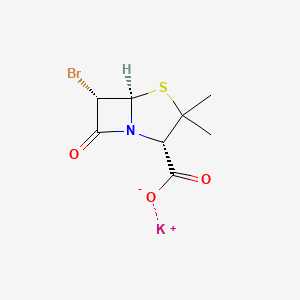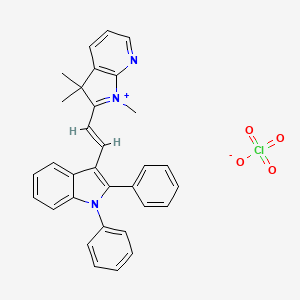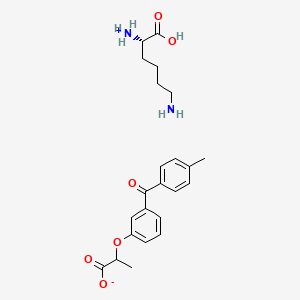
Potassium dithioformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium dithioformate is an organosulfur compound with the molecular formula CHKS₂. It is known for its unique chemical properties and reactivity, making it a valuable compound in various chemical syntheses and industrial applications.
Métodos De Preparación
Potassium dithioformate can be synthesized through several methods. One common synthetic route involves the reaction of potassium sulfide with carbon disulfide under controlled conditions. The reaction typically proceeds as follows:
K2S+CS2→KCHS2
This method requires precise control of temperature and reaction time to ensure the formation of this compound. Industrial production methods may involve similar reactions but on a larger scale, with additional purification steps to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Potassium dithioformate undergoes various chemical reactions, including:
-
Oxidation: : this compound can be oxidized to form potassium sulfate and carbon dioxide. This reaction typically requires an oxidizing agent such as hydrogen peroxide.
2KCHS2+5O2→2K2SO4+2CO2
-
Reduction: : Reduction reactions of this compound can lead to the formation of potassium sulfide and formic acid. Common reducing agents include hydrogen gas or metal hydrides.
KCHS2+H2→K2S+HCOOH
-
Substitution: : this compound can undergo substitution reactions with various halides to form corresponding dithioformate derivatives. For example, reacting with methyl iodide can produce methyl dithioformate.
KCHS2+CH3I→CH3CHS2+KI
Aplicaciones Científicas De Investigación
Potassium dithioformate has several scientific research applications:
-
Chemistry: : It is used as a reagent in the synthesis of thioaldehydes and other sulfur-containing compounds. Its reactivity with various nucleophiles and electrophiles makes it a versatile intermediate in organic synthesis .
-
Biology: : this compound is used in studies involving sulfur metabolism and enzyme reactions. It serves as a model compound to understand the behavior of sulfur-containing biomolecules.
-
Medicine: : Research into the potential therapeutic applications of this compound is ongoing
-
Industry: : In industrial applications, this compound is used in the production of specialty chemicals and as a catalyst in certain chemical processes .
Mecanismo De Acción
The mechanism of action of potassium dithioformate involves its ability to donate sulfur atoms in chemical reactions. This property allows it to participate in various redox reactions, where it can either donate or accept electrons. The molecular targets and pathways involved in these reactions depend on the specific chemical environment and the nature of the reactants.
Comparación Con Compuestos Similares
Potassium dithioformate can be compared with other similar compounds such as:
-
Potassium thiocyanate: : Both compounds contain sulfur, but potassium thiocyanate has a different reactivity profile and is used in different applications.
-
Potassium sulfide: : While both compounds contain potassium and sulfur, potassium sulfide is primarily used in the production of sulfur-containing compounds and in the leather industry.
-
Potassium formate: : This compound is structurally similar but lacks the sulfur atoms present in this compound. It is used in different industrial applications, such as in de-icing and as a drilling fluid.
This compound’s unique combination of sulfur and formate groups gives it distinct chemical properties and reactivity, setting it apart from these similar compounds .
Propiedades
Número CAS |
30962-16-4 |
|---|---|
Fórmula molecular |
CHKS2 |
Peso molecular |
116.25 g/mol |
Nombre IUPAC |
potassium;methanedithioate |
InChI |
InChI=1S/CH2S2.K/c2-1-3;/h1H,(H,2,3);/q;+1/p-1 |
Clave InChI |
JHXPCSYIECUNMQ-UHFFFAOYSA-M |
SMILES canónico |
C(=S)[S-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[(2-Tert-butyl-4-methoxy-5-methylphenyl)sulfanyl]-6-hydroxy-2-phenyl-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B15184653.png)

![1-Benzyl-4,5-dihydro-2-isoheptadecyl-1-[3-[(1-oxoisooctadecyl)amino]propyl]-1h-imidazolium chloride](/img/structure/B15184669.png)
![[2-Hydroxy-3-[(1-oxooctadecyl)oxy]propyl]dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride](/img/structure/B15184695.png)






![4,4'-[1,3,4-Oxadiazole-2,5-diylbis(phenylene-1,4-azo)]bis(3-hydroxy-N-methylnaphthalene-2-carboxamide)](/img/structure/B15184735.png)
